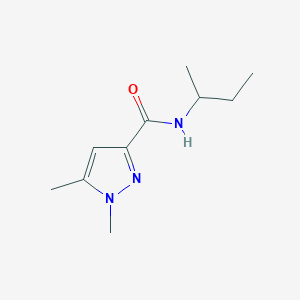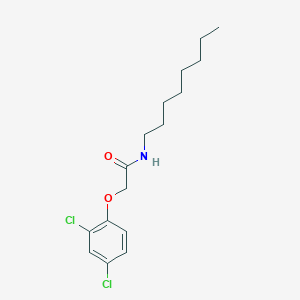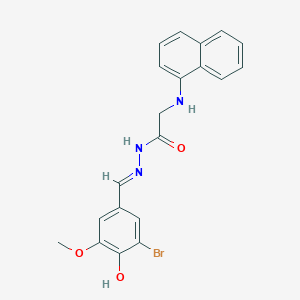![molecular formula C24H22N6O2 B11109488 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile](/img/structure/B11109488.png)
2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile is a complex organic compound that features a piperazine ring, a pyridopyrimidine core, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyridopyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods would likely scale up these reactions using continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a receptor antagonist.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways involved depend on the specific receptor it targets.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyridopyrimidine-based molecules. For example:
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A pyridopyrimidine-based compound used as an antihypertensive agent. Compared to these compounds, 2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile may offer unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research.
Properties
Molecular Formula |
C24H22N6O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H22N6O2/c1-17-4-3-9-30-22(17)27-23(21(24(30)31)14-18(15-25)16-26)29-12-10-28(11-13-29)19-5-7-20(32-2)8-6-19/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
VSAGRHMYXNQDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C#N)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11109411.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11109418.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)

![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11109426.png)
![4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11109440.png)
![N-tert-butyl-2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11109442.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-acetylphenyl)carbamothioate](/img/structure/B11109454.png)
![N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11109462.png)

![(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(4-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide](/img/structure/B11109470.png)
![4-ethoxy-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11109475.png)

![N'-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide](/img/structure/B11109492.png)
